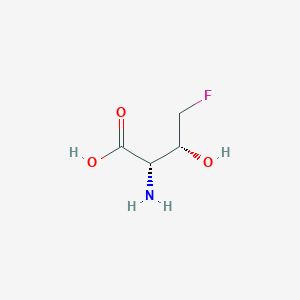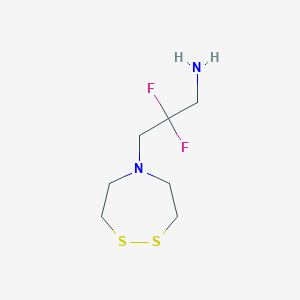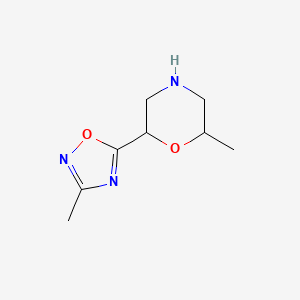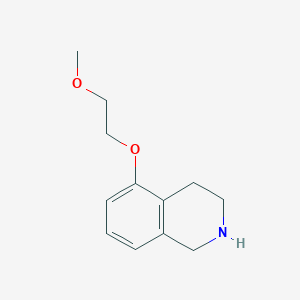![molecular formula C10H18N2O3 B13173072 1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(propylcarbamoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine with propyl isocyanate to form the propylcarbamoyl derivative, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
1-(Propylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(Propylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-(propylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(Propylcarbamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
- 1-(Methylcarbamoyl)piperidine-3-carboxylic acid
- 1-(Ethylcarbamoyl)piperidine-3-carboxylic acid
- 1-(Butylcarbamoyl)piperidine-3-carboxylic acid
These compounds share similar structural features but differ in the length and nature of the carbamoyl group. The uniqueness of 1-(propylcarbamoyl)piperidine-3-carboxylic acid lies in its specific propyl group, which may confer distinct chemical and biological properties .
特性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
1-(propylcarbamoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-11-10(15)12-6-3-4-8(7-12)9(13)14/h8H,2-7H2,1H3,(H,11,15)(H,13,14) |
InChIキー |
WUEJVMFIJKQXAJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


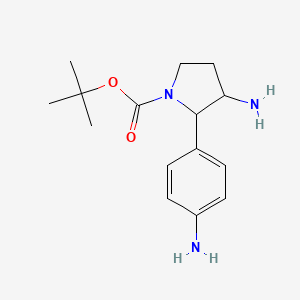
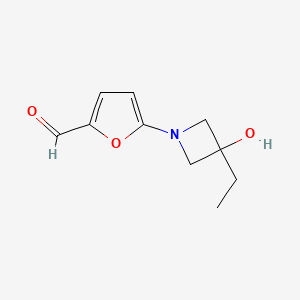
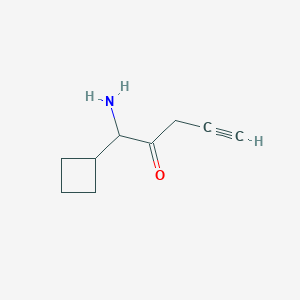
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)
![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)
